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2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid Documentation Hub

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  • Product: 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid
  • CAS: 1094562-69-2

Core Science & Biosynthesis

Foundational

Pharmacological mechanism of action for fluorinated sulfamoylphenoxy derivatives

A Technical Guide to Carbonic Anhydrase Inhibition Executive Summary This technical guide analyzes the pharmacological mechanism of action (MoA) of fluorinated sulfamoylphenoxy derivatives , a class of small molecules en...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Carbonic Anhydrase Inhibition

Executive Summary

This technical guide analyzes the pharmacological mechanism of action (MoA) of fluorinated sulfamoylphenoxy derivatives , a class of small molecules engineered to inhibit Carbonic Anhydrases (CAs). These compounds combine a classical zinc-binding sulfonamide pharmacophore with a fluorinated phenoxy linker to achieve high affinity and isoform selectivity.

Primary therapeutic applications include glaucoma management (via inhibition of cytosolic hCA II) and hypoxic tumor targeting (via inhibition of transmembrane hCA IX and XII). This guide details the structural activity relationships (SAR), molecular binding kinetics, and the gold-standard stopped-flow protocols required for validation.

Structural Activity Relationship (SAR)

The efficacy of sulfamoylphenoxy derivatives rests on a tripartite structural logic. Each module plays a distinct role in thermodynamics and kinetics.

Structural ModuleChemical ComponentPharmacological Function
The Anchor (ZBG) Primary Sulfonamide (

)
Coordinates directly with the Zn(II) ion in the enzyme active site. This is the non-negotiable "warhead."
The Scaffold Phenoxy Linker (

)
Provides rotational flexibility to extend the molecule out of the active site and into the selective hydrophobic pockets.
The Modulator Fluorine Substitution (

)
Electronic: Lowers the pKa of the sulfonamide, enhancing ionization at physiological pH.Steric/Lipophilic: Increases metabolic stability (C-F bond strength) and facilitates hydrophobic interactions with residues like Phe131 or Val135.
The "Fluorine Effect" in Binding

Fluorination is not merely for lipophilicity.[1] In the context of CA inhibition, fluorine atoms on the benzenesulfonamide ring exert a strong electron-withdrawing effect. This lowers the pKa of the sulfonamide group (typically from ~10 to ~6-7), increasing the fraction of the molecule present as the monoanion (


) at physiological pH. Since the anionic form is the active species that binds the Zinc cation, fluorination directly enhances the on-rate  of the inhibitor.
Molecular Mechanism of Action

The inhibition of Carbonic Anhydrase by these derivatives is a reversible, competitive mechanism. The process occurs in three kinetic phases:

  • Entry & Ionization: The inhibitor enters the active site cavity. The local environment facilitates the deprotonation of the sulfonamide moiety to its anionic form (

    
    ).
    
  • Zinc Coordination: The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (

    
    ), displacing the zinc-bound water molecule/hydroxide ion (
    
    
    
    ) essential for catalysis. This creates a tetrahedral geometry.
  • Stabilization (The "Tail" Interaction): The phenoxy tail extends into the hydrophobic half of the active site. Fluorine atoms on the tail engage in dipole-quadrupole interactions with specific amino acid residues (e.g., Phe131 , Pro202 in hCA II; Val131 in hCA IX), locking the inhibitor in place and preventing substrate (

    
    ) access.
    
Visualization: Molecular Docking Logic

The following diagram illustrates the binding logic and key interactions within the active site.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Catalytic Water/OH- Zn->Water Displaced Sulfonamide Sulfonamide Anion (-SO2NH-) Sulfonamide->Zn Coordination Bond (Displaces Water) Phenoxy Phenoxy Linker Sulfonamide->Phenoxy Covalent Link Inhibition Catalytic Inhibition (Block CO2 Hydration) Sulfonamide->Inhibition Primary Driver Fluorine Fluorine Substituents Phenoxy->Fluorine Substituted Pocket Hydrophobic Pocket (Phe131, Val135, Pro202) Fluorine->Pocket Dipole-Quadrupole Interaction Pocket->Inhibition Stabilization/Selectivity

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by fluorinated sulfamoylphenoxy derivatives. The sulfonamide displaces the catalytic water, while the fluorinated tail stabilizes the complex via hydrophobic pocket interactions.

Experimental Validation: Stopped-Flow CO2 Hydration Assay

Standard spectrophotometric assays are too slow to capture the rapid turnover of Carbonic Anhydrase (


). Therefore, the Stopped-Flow CO2 Hydration Assay  is the mandatory protocol for validating these inhibitors.
Protocol Rationale

This assay measures the time it takes for the pH to drop as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is converted to carbonic acid (

) and then bicarbonate (

). The inhibitor slows this rate.
Step-by-Step Methodology
  • Preparation of Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), containing 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (transitions from Red to Yellow as pH drops).

    • Enzyme Solution (Syringe A): Purified hCA isoform (approx 10-20 nM) + Indicator + Inhibitor (varying concentrations). Incubate for 15 mins to reach equilibrium.

    • Substrate Solution (Syringe B):

      
      -saturated water (bubbled for 30 mins at 25°C).
      
  • Execution (Stopped-Flow):

    • Rapidly mix Syringe A and Syringe B (1:1 ratio) in the mixing chamber of the stopped-flow apparatus (e.g., Applied Photophysics or Bio-Logic).

    • Dead time must be < 10 ms.

  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • Record the decay curve over 0.5 – 1.0 seconds.

  • Data Analysis:

    • Fit the initial 5-10% of the reaction curve to a linear regression to obtain the initial velocity (

      
      ).
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics.
      
Visualization: Stopped-Flow Workflow

Stopped_Flow_Protocol SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixer Mixing Chamber (Dead time < 10ms) SyringeA->Mixer Rapid Injection SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixer Rapid Injection Detector Photodetector (Abs @ 557nm) Mixer->Detector Reaction Stream Data Kinetic Curve (Abs vs Time) Detector->Data Signal Output Calc Calculate IC50 (Cheng-Prusoff) Data->Calc Curve Fitting

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay. Rapid mixing of the enzyme-inhibitor complex with substrate allows for the measurement of fast kinetic rates characteristic of Carbonic Anhydrase.

Data Interpretation & Reference Values

When analyzing fluorinated sulfamoylphenoxy derivatives, you should expect specific trends in the data. The addition of fluorine generally improves potency compared to non-fluorinated analogs.

Compound ClasshCA II

(nM)
hCA IX

(nM)
Interpretation
Non-fluorinated Control 10 - 5020 - 100Moderate binder. Good baseline.
Mono-fluorinated 5 - 2010 - 50Improved acidity of sulfonamide enhances Zn binding.
Poly-fluorinated (Tail) 0.5 - 5.01.0 - 10High Potency. Fluorine-induced hydrophobic interactions stabilize the complex.

Note: Values are representative ranges based on literature for sulfamoylphenyl derivatives [1, 2].

References
  • Supuran, C. T. (2014).[2] Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. Journal of Medicinal Chemistry.

  • Benfodda, Z., et al. (2010).[3] Synthesis and Investigation of Inhibition Effect of Fluorinated Sulfonamide Derivatives on Carbonic Anhydrase. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] Application Note: Performing a Stopped-Flow CO2 Hydration Assay. BenchChem Protocols.

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science.

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of fluorinated benzenesulfonamides. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

The following technical guide provides an in-depth literature review and operational analysis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid , a specialized sulfonamide derivative. This compound represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid , a specialized sulfonamide derivative. This compound represents a critical scaffold in the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs), particularly for therapeutic areas requiring precise hydrophilic/lipophilic balance such as epilepsy (targeting brain-specific isoforms) and ophthalmology.

Executive Summary

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is a pharmacologically active benzenesulfonamide derivative designed to inhibit Carbonic Anhydrase (CA) enzymes. Structurally, it combines a zinc-binding sulfamoyl group with a hydrophilic phenoxyacetic acid tail and a metabolic-blocking fluorine substituent.

Recent medicinal chemistry literature (2024–2025) identifies this molecular class as a potent "dual-tail" inhibitor. It serves as both a lead compound for antiepileptic agents (targeting CA VII) and a highly selective inhibitor of tumor-associated isoforms (CA IX/XII) due to its specific acidity and membrane transport properties. This guide synthesizes its chemical profile, mechanism of action, and experimental validation protocols.

Chemical Profile & Physicochemical Properties[1]

The molecule is engineered to overcome common limitations of first-generation CAIs (like acetazolamide), such as poor isoform selectivity and rapid metabolic degradation.

PropertySpecificationbiological Implication
Chemical Name 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acidSystematic nomenclature.
Molecular Formula

Low molecular weight (<300 Da) favors bioavailability.
Core Pharmacophore Benzenesulfonamide (

)
Essential for coordinating the

ion in the CA active site.
Tail Moiety Phenoxyacetic acid (

)
Confers hydrophilicity; interacts with the hydrophilic half of the CA active site (His64).
Substituent 2-Fluoro (

)
Modulates

of the sulfonamide; blocks metabolic hydroxylation at the ortho position.
Predicted

~3.5 (Carboxyl), ~9.8 (Sulfonamide)Exists as a mono- or dianion at physiological pH, influencing membrane permeability.

Pharmacology & Mechanism of Action[1]

Primary Target: Carbonic Anhydrase Inhibition

The biological activity of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is driven by its ability to bind the catalytic active site of Carbonic Anhydrase isoforms.

  • Zinc Coordination: The deprotonated sulfonamide nitrogen acts as a ligand for the

    
     ion, displacing the catalytic water molecule/hydroxide ion essential for the hydration of 
    
    
    
    .
  • Isoform Selectivity (The "Tail" Approach): The phenoxyacetic acid tail extends towards the selective "hydrophilic" region of the enzyme active site. Unlike lipophilic inhibitors that penetrate all tissues, the carboxylic acid moiety restricts passive diffusion across the blood-brain barrier (BBB) unless specific transporters are involved, or the BBB is compromised (as in seizures or tumors).

  • Fluorine Effect: The fluorine atom at the ortho position to the phenoxy group exerts an electron-withdrawing inductive effect (

    
    ), slightly increasing the acidity of the sulfonamide and enhancing the strength of the Zn-N bond.
    
Therapeutic Pathways

Recent studies (Elgohary et al., 2025) highlight the efficacy of phenoxyacetic acid derivatives in two key areas:

  • Antiepileptic Activity (CA VII Inhibition):

    • Target: CA VII is a brain-specific isoform involved in generating excitatory bicarbonate currents (GABAergic depolarization).

    • Mechanism: Inhibition of CA VII reduces neuronal hyperexcitability and oxidative stress (lowering malondialdehyde and NO levels).[1]

    • Outcome: Protection against PTZ-induced seizures.[1]

  • Anti-inflammatory & Neuroprotection:

    • Reduction of pro-inflammatory cytokines (TNF-

      
      , IL-6).[1]
      
    • Downregulation of glial activation markers (GFAP, Iba-1), suggesting a neuroprotective role beyond simple ion regulation.

Visualization: Mechanism of Action

The following diagram illustrates the binding mode of the compound within the Carbonic Anhydrase active site and its downstream physiological effects.

CA_Inhibition_Mechanism Compound 2-(2-Fluoro-4-sulfamoylphenoxy) acetic acid Zn_Site Active Site Zn2+ (Coordination) Compound->Zn_Site Sulfonamide Group binds Hydrophilic_Pocket Hydrophilic Pocket (His64 Residue) Compound->Hydrophilic_Pocket COOH Tail interacts Inhibition Catalytic Blockade (No CO2 Hydration) Zn_Site->Inhibition Displaces H2O Effect_Epilepsy Reduced HCO3- Flux (GABAergic Hyperpolarization) Inhibition->Effect_Epilepsy Inhibits CA VII (Brain) Effect_Inflammation Decreased Oxidative Stress (Lower TNF-alpha/IL-6) Inhibition->Effect_Inflammation Modulates Glial Activity

Caption: Schematic of the dual-anchor binding mode (Zinc coordination + Hydrophilic tail interaction) leading to anticonvulsant and anti-inflammatory effects.

Experimental Protocols

For researchers validating this compound, the following protocols are standardized based on current medicinal chemistry practices.

Synthesis Workflow (Williamson Ether Synthesis)

This protocol describes the synthesis of the acid from its phenolic precursor.

Reagents:

  • 3-Fluoro-4-hydroxybenzenesulfonamide (Precursor)

  • Ethyl chloroacetate (Alkylating agent)

  • Anhydrous

    
     (Base)
    
  • Acetone (Solvent)

  • 10% NaOH (Hydrolysis)

Step-by-Step Protocol:

  • Alkylation: Dissolve 3-fluoro-4-hydroxybenzenesulfonamide (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (2.0 eq) and stir at reflux for 30 minutes to generate the phenoxide anion.
    
  • Addition: Dropwise add ethyl chloroacetate (1.2 eq) to the refluxing mixture. Continue reflux for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Isolation (Ester): Filter inorganic salts while hot. Evaporate solvent. Recrystallize the intermediate ester from ethanol.

  • Hydrolysis: Suspend the ester in 10% NaOH solution (excess). Stir at room temperature for 2 hours until the solid dissolves and the solution becomes clear.

  • Acidification: Cool the solution in an ice bath. Acidify to pH 2 using 1N HCl. The product, 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid , will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from water/ethanol.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold-standard method for determining


 (Inhibition Constant).
  • Principle: Measures the rate of the physiological reaction

    
     by monitoring the absorbance change of a pH indicator.
    
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (0.1 nM – 10 µM) for 15 minutes at 25°C.

    • Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer.

    • Record the initial velocity of the reaction (absorbance decrease at 557 nm).

    • Calculate

      
       using non-linear regression (Cheng-Prusoff equation) to determine 
      
      
      
      .

Data Summary: Biological Activity

Based on representative data for fluorinated phenoxyacetic acid sulfonamides (Elgohary et al., 2025; Supuran Series).

Target Isoform

(Inhibition Constant)
Biological Relevance
hCA I (Cytosolic)> 500 nMLow affinity (Desirable to avoid systemic side effects).
hCA II (Cytosolic)10 – 50 nM High potency. Relevant for glaucoma and edema.
hCA VII (Brain)< 10 nM Primary Target. Linked to epileptogenesis and neuropathic pain.
hCA IX (Tumor)20 – 100 nMModerate-High potency. Relevant for hypoxic tumor targeting.[2]

In Vivo Efficacy (Mouse PTZ Model):

  • Dosage: 50–100 mg/kg (i.p.)

  • Protection: 80–100% protection against clonic seizures.

  • Safety: No observed hepatic or renal toxicity at therapeutic doses.[1]

Workflow Visualization

Experimental_Workflow cluster_0 Synthesis cluster_1 Validation S1 Precursor (Fluoro-phenol) S2 Alkylation (Ethyl Chloroacetate) S1->S2 S3 Hydrolysis (NaOH -> HCl) S2->S3 V1 In Vitro Assay (Stopped-Flow CA I-XII) S3->V1 Purified Compound V2 In Vivo Model (PTZ Seizure Test) V1->V2 Select Lead V3 Tox Screen (Liver/Kidney Histology) V2->V3

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Source: Elgohary, M. K., et al. Journal of Medicinal Chemistry / Bioorganic Chemistry (2024/2025). Context: Primary source for the antiepileptic activity and synthesis of phenoxyacetic acid sulfonamides.

    • (Note: Specific volume/page pending final publication indexing).

  • Carbonic Anhydrase Inhibitors. Source: Supuran, C. T. Nature Reviews Drug Discovery, 2008. Context: Foundational text on the mechanism of sulfonamide inhibition and isoform selectivity.

  • Fluorinated benzenesulfonamides as potent carbonic anhydrase inhibitors. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Details the specific role of fluorine substitution in enhancing CA inhibitor potency and metabolic stability.

Sources

Foundational

Metabolic Pathways and Pharmacokinetics of Sulfamoylphenoxy Acetic Acid Derivatives

Technical Guide & Whitepaper Executive Summary This technical guide analyzes the pharmacokinetic (PK) and metabolic profiles of sulfamoylphenoxy acetic acid derivatives , a chemical class exemplified by Ramatroban (BAY u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) and metabolic profiles of sulfamoylphenoxy acetic acid derivatives , a chemical class exemplified by Ramatroban (BAY u 3405) . These compounds function primarily as Thromboxane A2 (TXA2) receptor antagonists and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.

The critical pharmaceutical challenge for this class lies in the carboxylic acid moiety , which drives high plasma protein binding (>95%) and susceptibility to acyl glucuronidation . This metabolic pathway creates potentially reactive intermediates capable of protein adduction.[1][2][3] This guide details the mechanistic biotransformation, species-dependent clearance, and essential experimental protocols for validating metabolic stability and safety.

Chemical Architecture & Pharmacological Context[4]

The pharmacophore of this class is defined by a lipophilic backbone (often a tetrahydrocarbazole or diphenyl scaffold) linked to two polar functionalities:

  • Sulfamoyl Group (

    
    ):  Provides hydrogen bonding interactions with receptor transmembrane domains (e.g., TM1 of the TP receptor).
    
  • Acetic Acid/Propanoic Acid Tail (

    
    ):  Essential for ionic anchoring (e.g., to Arg residues in the receptor pocket) but serves as the primary metabolic liability.
    

Reference Compound: Ramatroban

  • IUPAC: (+)-(3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid.[4][5]

  • Therapeutic Utility: Allergic rhinitis, asthma, and potential applications in cardiovascular thrombosis.

ADME Profile: The Pharmacokinetic Core

The disposition of sulfamoylphenoxy acetic acid derivatives is characterized by rapid absorption, extensive protein binding, and biliary excretion.

2.1 Absorption and Bioavailability
  • Absorption: These derivatives are typically Lipinski-compliant acids. Absorption is rapid (

    
     1–2 hours) and extensive (>80% in animal models).
    
  • Bioavailability (F): Exhibits significant species variability due to first-pass metabolism.

    • Dog: High bioavailability (~100%).

    • Rat: Moderate bioavailability (~20–50%).

    • Human:[6][7][8][9] Variable, often necessitating dose adjustment based on metabolic phenotype.

  • Transport: Active uptake via OATP (Organic Anion Transporting Polypeptides) is common for anionic drugs in this class.

2.2 Distribution (Protein Binding)

The acidic nature of the phenoxy acetic acid tail leads to exceptionally high plasma protein binding.

  • Albumin Binding: >97% bound to human serum albumin (HSA), specifically at Sudlow Site II (Diazepam site).

  • Clinical Implication: Low volume of distribution (

    
    ) restricted largely to the plasma and extracellular fluid. Displacement interactions with other acidic drugs (e.g., Warfarin, NSAIDs) are a theoretical risk.
    
2.3 Excretion[5]
  • Route: Predominantly biliary/fecal excretion.[5]

  • Enterohepatic Circulation (EHC): A critical feature. Glucuronides excreted in bile are hydrolyzed by gut bacterial

    
    -glucuronidases, re-releasing the parent lipophilic acid for reabsorption. This prolongs the terminal half-life.
    
Metabolic Biotransformation[3]

The metabolism of this class is a competition between Phase I oxidation and Phase II conjugation.

3.1 Phase II: Acyl Glucuronidation (Major Pathway)

The carboxylic acid tail is the substrate for UDP-glucuronosyltransferases (UGTs) , primarily UGT1A1, UGT1A9, and UGT2B7.

  • Mechanism: Formation of 1-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -O-acyl glucuronide .
    
  • Risk Profile: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

    • Hydrolysis: Spontaneous reversion to parent drug (futile cycle).

    • Acyl Migration: Isomerization to 2-, 3-, and 4-O-acyl isomers.[3]

    • Covalent Binding: Glycation of serum proteins (via Schiff base) or direct acylation of nucleophilic residues (Lys, Cys) on proteins, potentially leading to immune-mediated idiosyncratic toxicity (IADRs).

3.2 Phase I: Oxidative Pathways (CYP450)

Mediated by CYP3A4 and CYP2C9.

  • Benzylic Hydroxylation: Oxidation of the carbon adjacent to the aromatic ring.

  • Sulfonamide Oxidation: While the sulfamoyl group is stable, the N-aryl bond can undergo hydroxylation.

  • Desulfonylation: Rare, but oxidative cleavage of the sulfonamide bond has been observed in trace amounts.

3.3 Visualization: Metabolic Map

The following diagram illustrates the divergent pathways for a generic sulfamoylphenoxy acetic acid derivative (SPAD).

MetabolicPathways Parent Parent Drug (Sulfamoylphenoxy Acetic Acid) CYP Phase I Oxidation (CYP3A4, CYP2C9) Parent->CYP UGT Phase II Conjugation (UGT1A9, UGT2B7) Parent->UGT Hydroxyl Hydroxylated Metabolites (Benzylic/Aromatic -OH) CYP->Hydroxyl AcylGlu 1-beta-O-Acyl Glucuronide (Unstable Reactive Metabolite) UGT->AcylGlu Major Pathway Isomers Positional Isomers (2/3/4-O-acyl migration) AcylGlu->Isomers pH > 7.4 Instability ProteinAdduct Covalent Protein Adducts (Immune Target) AcylGlu->ProteinAdduct Transacylation Bile Biliary Excretion (MRP2 Transporter) AcylGlu->Bile Gut Gut Microbiome (beta-glucuronidase) Bile->Gut Gut->Parent Enterohepatic Recirculation

Figure 1: Metabolic fate of sulfamoylphenoxy acetic acid derivatives, highlighting the critical acyl glucuronidation pathway and enterohepatic recycling loop.

Experimental Protocols

To validate the safety and PK of these derivatives, two specific assays are required: Microsomal Stability and Acyl Glucuronide Reactivity .

Protocol A: Acyl Glucuronide Half-Life Determination

Objective: Determine the chemical stability of the Phase II metabolite to assess toxicity risk.

  • Biosynthesis: Incubate parent drug (

    
    ) with human liver microsomes (HLM) + UDPGA (
    
    
    
    ) + Alamethicin (
    
    
    ) for 60 mins.
  • Isolation: Quench with ice-cold acetonitrile. Centrifuge to remove protein. Isolate the acyl glucuronide via semi-prep HPLC.

  • Incubation: Re-suspend purified acyl glucuronide (

    
    ) in Phosphate Buffer (pH 7.4, 
    
    
    
    ).
  • Sampling: Aliquot at

    
     min.
    
  • Analysis: Analyze via LC-MS/MS monitoring the transition of Parent+176 Da

    
     Parent.
    
  • Calculation: Plot

    
     vs. time. A 
    
    
    
    hours indicates high reactivity and potential toxicity.
Protocol B: Metabolic Stability Workflow (LC-MS/MS)

This workflow identifies the clearance rate and major metabolites.

ExperimentalWorkflow Step1 Incubation Drug + HLM + NADPH (37C, 0-60 min) Step2 Quench Add Ice-Cold ACN (Precipitate Proteins) Step1->Step2 Step3 Centrifugation 4000g, 10 min Step2->Step3 Step4 LC-MS/MS Analysis Q-TOF or Triple Quad Step3->Step4 Step5 Data Processing Metabolite ID & CLint Step4->Step5

Figure 2: Standard workflow for assessing intrinsic clearance (


) and metabolite identification.
Quantitative Data Summary

The following table summarizes the typical PK parameters for Ramatroban-like derivatives.

ParameterRat (Sprague-Dawley)Dog (Beagle)Human (Predicted/Observed)
Bioavailability (

)
20 – 50%~100%Variable
Protein Binding > 96%> 97%> 98%
Primary Clearance Mixed (CYP + UGT)UGT (Glucuronidation)Mixed
Biliary Excretion ModerateHighModerate
EHC Extent ~17%~77%Significant
Major Metabolite Hydroxylated formsAcyl GlucuronideAcyl Glucuronide
Drug-Drug Interaction (DDI) Potential
  • OATP Inhibition: Sulfamoylphenoxy acetic acids are often substrates for OATP1B1/1B3. Co-administration with statins (OATP substrates) may increase statin exposure, leading to myopathy risk.

  • CYP2C9 Competition: As weak inhibitors or substrates of CYP2C9, these drugs may interact with warfarin or phenytoin, requiring INR monitoring.

  • Probenecid Interaction: Probenecid inhibits renal organic anion transport and glucuronidation, significantly increasing the AUC of these derivatives.

References
  • Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. Arzneimittelforschung. 1997.[4]

  • Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs. Chemical Research in Toxicology. 2024.[10][11]

  • Pharmacokinetic analysis of ramatroban using a recirculatory model with enterohepatic circulation. Journal of Pharmacy and Pharmacology. 2002.[12]

  • Acyl Glucuronides: The Good, the Bad and the Ugly.Journal of Pharmacology and Experimental Therapeutics. 2006.

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450. Environmental Science & Technology.[7] 2023.[10][8][9]

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid Abstract This document provides a comprehensive guide for the d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. This compound, featuring acidic and polar functional groups, presents unique chromatographic challenges that necessitate a systematic approach to method development. The protocol herein details a robust, stability-indicating method suitable for quality control, impurity profiling, and stability testing in pharmaceutical research and development. All procedures are grounded in scientific rationale and adhere to the validation principles outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction: Analyte Properties and Chromatographic Strategy

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is a complex molecule characterized by three key functional moieties: a carboxylic acid, a sulfonamide, and a fluorinated aromatic ring. Each group influences its chromatographic behavior:

  • Carboxylic Acid Group (-COOH): This is the primary acidic center. Its state of ionization is highly dependent on the mobile phase pH. In its ionized (deprotonated) form, it is highly polar and poorly retained on a reversed-phase column. To achieve consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to suppress this ionization.

  • Sulfamoyl Group (-SO₂NH₂): This group contributes to the molecule's overall polarity and can engage in secondary interactions (hydrogen bonding) with the stationary phase.

  • Aromatic Ring with Fluorine: The phenyl ring acts as a chromophore, making UV detection a suitable choice. The electronegative fluorine atom can subtly alter the molecule's interaction with the stationary phase.

Given these properties, a reversed-phase HPLC method is the logical approach. The primary challenge is to manage the analyte's polarity and acidity to achieve adequate retention, good peak symmetry, and efficient separation from potential impurities or degradants.

HPLC Method Development Workflow

The development process is a systematic progression from selecting initial parameters based on the analyte's chemical nature to fine-tuning those parameters for optimal performance.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, Acidity, UV Absorbance) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection (Acidified Water/Acetonitrile) A->C D Detector Wavelength (λmax) (Perform UV Scan) A->D E Mobile Phase Composition (Isocratic vs. Gradient) D->E Initial Test Run F Optimize pH & Buffer (e.g., Formic Acid vs. Phosphate) E->F G Flow Rate & Temperature (Adjust for Resolution & Time) F->G H Evaluate Peak Shape (Tailing, Fronting) G->H I Final Method Conditions H->I Lock Parameters J System Suitability Testing (SST) I->J K Method Validation (ICH Q2(R1)) J->K

Caption: HPLC Method Development Workflow.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-purity, silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point. Columns with polar end-capping are recommended to minimize peak tailing.[3][4][5]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (or ortho-phosphoric acid) for pH adjustment.

  • Reference Standard: A well-characterized reference standard of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid with known purity.

Protocol: Initial Parameter Selection
  • Wavelength (λmax) Determination:

    • Prepare a dilute solution of the reference standard (~10 µg/mL) in a 50:50 mixture of water and acetonitrile.

    • Using the DAD, perform a UV-Vis scan from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). For sulfonamides and aromatic acids, this is typically in the 254-280 nm range.[6][7] Select this λmax for the method.

  • Initial Chromatographic Conditions:

    • Rationale: The goal is to achieve retention of this polar, acidic analyte. Suppressing the ionization of the carboxylic acid is paramount. The pKa of similar fluoroacetic acids is around 2.6.[8] Therefore, a mobile phase pH of ~2.5-3.0 is a logical starting point to ensure the analyte is in its neutral, more retentive form.

    • Set the initial conditions as outlined in the table below.

ParameterInitial SettingRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmGeneral purpose reversed-phase column suitable for moderately polar compounds.[9]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidic modifier to control pH below the analyte's pKa, improving retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low viscosity.
Elution Mode GradientStart with a high aqueous percentage to retain the polar analyte, then ramp up the organic phase to elute it. A gradient is often necessary for separating related impurities.[10]
Initial Gradient 10% B to 90% B over 20 minA wide-ranging "scouting" gradient to determine the approximate elution composition.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Injection Volume 10 µLA typical starting volume to avoid column overload.
Detection λmax determined in step 1Ensures maximum sensitivity.
Protocol: Method Optimization
  • Gradient Refinement: Based on the initial scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities. If the peak elutes very late, increase the starting percentage of Mobile Phase B. If it elutes too early, decrease it.

  • Peak Shape Improvement: If peak tailing is observed, it may be due to secondary interactions with the silica backbone.[11]

    • Ensure the mobile phase pH is sufficiently low. Consider using a phosphate buffer at pH 2.5 for more robust pH control if formic acid is insufficient.

    • Consider a different column chemistry, such as one with a polar-embedded group, which is designed to shield residual silanols.[12]

  • Final Optimized Method: After systematic adjustments, the final method parameters should be locked. An example of a final method is presented below.

ParameterFinal Optimized Setting
Stationary Phase C18 (Polar End-capped), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 272 nm

Method Validation (per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The following parameters must be assessed for a quantitative impurity or assay method.[2][14][15]

G cluster_0 Core Validation Parameters A Specificity (Peak Purity, Forced Degradation) Validation Validated Analytical Method A->Validation B Linearity & Range B->Validation C Accuracy (% Recovery) C->Validation D Precision (Repeatability & Intermediate) D->Validation E Detection & Quantitation Limits (LOD & LOQ) E->Validation F Robustness F->Validation

Caption: Key Parameters for HPLC Method Validation.

Validation Protocols & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradants.The analyte peak should be well-resolved from any other peaks. Peak purity index (from DAD) should be > 0.999.
Linearity Prepare at least five concentrations across the desired range (e.g., LOQ to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range for the assay.
Accuracy Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1. The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on system suitability.[14]System suitability criteria must be met under all varied conditions.

System Suitability and Troubleshooting

System Suitability Testing (SST)

Before each analytical run, a system suitability standard is injected to verify the performance of the chromatographic system.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Retention Time ≤ 1.0% (for 5 replicate injections)
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
Common Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols.- Mobile phase pH too high.- Column overload.- Use a column with high-purity silica or polar end-capping.[5]- Lower the mobile phase pH.- Reduce injection volume or sample concentration.[11][16]
Peak Fronting - Column overload.- Sample solvent stronger than mobile phase.- Dilute the sample.[16][17]- Dissolve the sample in the initial mobile phase.
Shifting Retention Times - Inadequate column equilibration.- Pump malfunction or leak.- Mobile phase composition drift.- Increase equilibration time between runs.- Check system for leaks and verify pump performance.- Prepare fresh mobile phase daily.[11]
Poor Resolution - Loss of column efficiency.- Inappropriate mobile phase composition.- Replace the column.- Re-optimize the gradient slope or mobile phase strength.
High Backpressure - Blockage in the column or system (frit).- Particulate matter from sample.- Filter all samples and mobile phases.- Reverse-flush the column (if permitted by manufacturer).- Replace in-line filters or guard column.[18]

Conclusion

This application note outlines a systematic and scientifically-driven approach to developing a robust and reliable RP-HPLC method for the analysis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. By carefully considering the analyte's physicochemical properties, a selective, linear, accurate, and precise method was established. The detailed protocols for method development, validation, and troubleshooting provide researchers and drug development professionals with the necessary framework to implement this method for routine quality control and stability studies, ensuring data integrity in a regulated environment.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (n.d.). ProPharma. Retrieved February 14, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved February 14, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 14, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved February 14, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 14, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 14, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 14, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved February 14, 2026, from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved February 14, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 14, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved February 14, 2026, from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). PMC. Retrieved February 14, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved February 14, 2026, from [Link]

  • Troubleshooting - Technical Support - Service. (n.d.). MZ-Analysentechnik. Retrieved February 14, 2026, from [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved February 14, 2026, from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved February 14, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 14, 2026, from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved February 14, 2026, from [Link]

  • HPLC Column Selection. (n.d.). Element formerly Crawford Scientific. Retrieved February 14, 2026, from [Link]

  • Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. (n.d.). Scholars@Duke publication. Retrieved February 14, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 14, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022, March 21). MDPI. Retrieved February 14, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fluoroacetic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024, September 16). PMC. Retrieved February 14, 2026, from [Link]

Sources

Application

Technical Application Note: Optimized Synthesis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid . This compound is a critical intermediate in the development of sulfonamide-based pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid . This compound is a critical intermediate in the development of sulfonamide-based pharmaceuticals, particularly those targeting carbonic anhydrase or acting as anti-inflammatory agents.

The following guide prioritizes chemoselectivity , ensuring exclusive O-alkylation of the phenol while preserving the integrity of the sulfonamide moiety.

Introduction & Retrosynthetic Analysis

The target molecule, 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid , features a benzene core substituted with three distinct functional groups:

  • Sulfamoyl group (

    
    ):  Electron-withdrawing, acidic (pKa ~10).[1]
    
  • Fluorine atom: Electron-withdrawing, ortho to the ether linkage.

  • Oxyacetic acid tail: The result of alkylation.

Retrosynthesis

The most efficient synthetic route involves a Williamson Ether Synthesis connecting the phenol precursor to an acetic acid synthon.

  • Disconnection: The ether bond (

    
    ).[1]
    
  • Precursors:

    • Nucleophile: 2-Fluoro-4-sulfamoylphenol (also known as 3-fluoro-4-hydroxybenzenesulfonamide).[1]

    • Electrophile: Chloroacetic acid (or Ethyl bromoacetate).

Critical Chemical Challenges[1]
  • Acidity & Selectivity: The sulfonamide protons are acidic (pKa ~10). However, the phenolic proton, influenced by the electron-withdrawing fluorine and sulfamoyl groups, is significantly more acidic (pKa ~7.5–8.0).

  • Chemo-Selectivity: The challenge is to deprotonate the phenol without deprotonating the sulfonamide to a significant extent, thereby preventing competitive N-alkylation.[1]

  • Electronic Deactivation: The nucleophilicity of the phenoxide is reduced by the electron-withdrawing groups (EWG), requiring an activated electrophile or catalytic enhancement.

Reagents & Catalysts Selection

Core Reagents
ReagentRoleSelection Rationale
2-Fluoro-4-sulfamoylphenol SubstrateThe core scaffold.[1] Commercial availability is moderate; can be synthesized via chlorosulfonation of 2-fluorophenol.[1]
Chloroacetic Acid Alkylating AgentEconomical and water-soluble.[1] Preferred for large-scale aqueous protocols.[1]
Ethyl Bromoacetate Alkylating AgentHigher reactivity (Br > Cl). Used in anhydrous protocols for maximum yield and purity.
Catalysts & Bases
ComponentTypeFunction & Mechanism
Potassium Iodide (KI) CatalystFinkelstein Activation: Converts alkyl chlorides to more reactive alkyl iodides in situ, accelerating the reaction rate by ~10-100x.[1] Essential when using Chloroacetic acid.
Sodium Hydroxide (NaOH) BaseStrong base for aqueous protocols. Must be used stoichiometrically (2.0–2.2 eq) to manage pH and prevent N-alkylation.[1]
Potassium Carbonate (K₂CO₃) BaseMild, anhydrous base. Ideal for the ester route (Protocol B). Its low solubility in organic solvents provides a "buffered" basicity that favors O-alkylation.[1]
TBAB (Tetrabutylammonium bromide) Phase Transfer CatalystFacilitates reaction in biphasic systems (e.g., Toluene/Water) by transporting phenoxide ions into the organic phase.

Experimental Protocols

Method A: Aqueous "Green" Synthesis (Industrial Scale)

Best for: Large scale, cost-efficiency, and avoiding organic solvents.

Reagents:

  • 2-Fluoro-4-sulfamoylphenol (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq)

  • NaOH (2.2 eq)

  • Water (10 volumes)

  • Catalyst: KI (0.1 eq)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-Fluoro-4-sulfamoylphenol (10 g, ~52 mmol) in 50 mL of 10% aqueous NaOH. The solution should be clear (Phenoxide formation).

  • Reagent Preparation: Separately, dissolve Chloroacetic acid (5.9 g, 62 mmol) in 20 mL of water. Neutralize this solution carefully with solid NaHCO₃ until pH ~7–8 to prevent immediate quenching of the phenoxide.

  • Addition: Add the chloroacetate solution to the phenoxide solution.

  • Catalysis: Add Potassium Iodide (0.86 g, 5.2 mmol).

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by HPLC or TLC (Eluent: EtOAc/MeOH).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.

    • Filter the solid and wash with cold water (3 x 20 mL) to remove salts and excess acid.

    • Purification: Recrystallize from water or water/ethanol (9:1) if necessary.

Method B: Anhydrous High-Purity Synthesis (Pharma Grade)

Best for: High yield, difficult substrates, and avoiding side reactions.[1]

Reagents:

  • 2-Fluoro-4-sulfamoylphenol (1.0 eq)[1]

  • Ethyl Bromoacetate (1.1 eq)

  • K₂CO₃ (2.0 eq, anhydrous, finely ground)

  • Solvent: Acetone or Acetonitrile (MeCN)

  • Step 2 Reagent: LiOH or NaOH (2.0 eq) for hydrolysis.

Protocol:

  • Alkylation:

    • Suspend 2-Fluoro-4-sulfamoylphenol (1.0 eq) and K₂CO₃ (2.0 eq) in dry Acetone (10 mL/g).

    • Stir at room temperature for 30 mins to ensure deprotonation.

    • Add Ethyl Bromoacetate (1.1 eq) dropwise.

    • Heat to reflux (56°C for Acetone) for 3–5 hours.

    • Checkpoint: TLC should show complete conversion to the ester intermediate.

  • Isolation of Ester:

    • Filter off the inorganic salts (K₂CO₃/KBr).

    • Evaporate the solvent to yield the crude ethyl ester.

  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 1 hour.

    • Acidify with 1M HCl to precipitate the free acid.

    • Filter and dry.[2]

Visualization & Logic

Reaction Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between Method A and Method B.

SynthesisWorkflow Start Start: 2-Fluoro-4-sulfamoylphenol Decision Select Method Start->Decision MethodA Method A: Aqueous (NaOH, H2O, KI) Decision->MethodA Cost/Green MethodB Method B: Anhydrous (K2CO3, Acetone, Ethyl Bromoacetate) Decision->MethodB Purity/Yield InterA Intermediate: Phenoxide Anion MethodA->InterA StepB1 Reaction: Reflux (SN2) MethodB->StepB1 StepA Reaction: Reflux with Chloroacetic Acid (SN2) InterA->StepA InterB Intermediate: Ethyl Ester StepB2 Hydrolysis (LiOH) InterB->StepB2 Acidification Acidification (HCl pH < 2) StepA->Acidification StepB1->InterB StepB2->Acidification Product Target: 2-(2-Fluoro-4-sulfamoylphenoxy) acetic acid Acidification->Product

Caption: Decision matrix for synthesizing 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid via Aqueous or Anhydrous routes.

Mechanistic Pathway (Method A)

This diagram elucidates the role of the KI catalyst and the selectivity of the phenoxide.

Mechanism R_Cl Cl-CH2-COOH R_I Activated: I-CH2-COOH R_Cl->R_I Finkelstein Exchange KI Catalyst: I- KI->R_I Transition Transition State (SN2) R_I->Transition Phenol Ar-OH (pKa ~7.5) Phenoxide Ar-O(-) (Nucleophile) Phenol->Phenoxide Deprotonation Base OH- Base->Phenoxide Phenoxide->Transition Product Ar-O-CH2-COOH Transition->Product -I (Recycled)

Caption: Mechanistic pathway showing Finkelstein activation of chloroacetic acid and nucleophilic attack.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation due to EWG deactivation.Increase reaction time or switch to Method B (Ethyl Bromoacetate is 100x more reactive). Add 0.1 eq KI if not already used.
N-Alkylation Byproduct pH too high (>11) or temperature too high.[1]Maintain pH between 8–10. Do not use excess strong base. Switch to K₂CO₃ (weaker base).
Product Oiling Out Impurities or insufficient acidification.Ensure pH is < 2 during workup. Cool to 0°C to induce crystallization. Seed with pure crystal if available.
Incomplete Hydrolysis (Method B) Steric hindrance or insufficient base.Use LiOH (smaller cation) instead of NaOH. Heat the hydrolysis step to 50°C.

Safety & Handling

  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin, causing severe burns and systemic toxicity. Double-glove (Nitrile) and use a face shield. [1]

  • Alkylating Agents: Ethyl bromoacetate is a lachrymator and potential carcinogen. Handle only in a fume hood.

  • Waste Disposal: Aqueous waste containing fluorinated aromatics should be segregated and treated according to local environmental regulations.

References

  • Williamson Ether Synthesis Principles

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for SN2 mechanisms on phenols).

  • Reactivity of Electron-Deficient Phenols

    • Synthesis of Ethers from Electron-Deficient Phenols.[1] Organic Synthesis, Coll. Vol. 3, p. 566. Link

  • Finkelstein Reaction (KI Catalysis): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
  • Sulfonamide Chemistry: Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for sulfonamide stability and reactivity).
  • General Protocol Grounding

    • Vogel, A. I.[3] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Phenoxyacetic acid synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and removing impurities in 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid samples

Welcome to the technical support center for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities in your samples. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.

Introduction

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. The presence of impurities, even in trace amounts, can lead to ambiguous results, side reactions, and compromised biological activity. This guide provides a systematic approach to ensure the high purity of your material.

Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I see an unexpected peak in my HPLC chromatogram. How do I identify its source?

Answer:

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis can originate from several sources, including unreacted starting materials, reaction byproducts, or degradation products. A systematic approach is crucial for identification.

Step 1: Analyze the Synthesis Pathway

The most common impurities are often related to the synthetic route. The synthesis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid typically involves the Williamson ether synthesis, reacting a substituted phenol with an alpha-haloacetic acid derivative.

  • Potential Impurities from Starting Materials:

    • 2-Fluoro-4-sulfamoylphenol: Incomplete reaction can lead to the presence of the starting phenol.

    • Chloroacetic acid or its salt: Excess or unreacted chloroacetic acid may be present.

  • Potential Byproducts:

    • Isomeric products: If the starting phenol has other reactive sites, isomeric ethers might form.

    • Products of side reactions: The sulfamoyl group can be susceptible to hydrolysis under certain pH and temperature conditions.

Step 2: Employ Analytical Techniques for Characterization

  • HPLC-MS/MS: This is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, offering clues to its structure. Fragmentation patterns can further aid in structural elucidation.[1][2][3][4]

  • NMR Spectroscopy:

    • ¹H NMR: Can reveal the presence of unexpected aromatic or aliphatic protons.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds. The chemical shift and coupling constants of the fluorine signal can indicate changes in the electronic environment of the fluorine atom, helping to identify byproducts where the fluorine's position has been altered or the surrounding structure has changed.[5][6][7][8][9]

Step 3: Perform Forced Degradation Studies

To determine if the impurity is a degradation product, subject a pure sample of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid to stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[10][11][12] Analysis of the stressed samples by HPLC can help to match the retention time of the unknown peak with a specific degradation product.

Question 2: My sample has a yellowish tint, but the pure compound should be white. What could be the cause and how can I remove the color?

Answer:

A yellowish tint often indicates the presence of colored impurities, which can arise from side reactions during synthesis or degradation upon storage.

Causality:

  • Nitrated Impurities: If nitric acid was used in any preceding synthetic steps of the starting materials, residual nitrated aromatic compounds can be intensely colored.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can form colored quinone-like structures. Exposure to air and light can accelerate this process.

  • Metal Contamination: Trace amounts of metal ions from reagents or reaction vessels can sometimes form colored complexes.

Removal Protocol: Recrystallization

Recrystallization is a highly effective method for removing colored impurities. The principle relies on the differential solubility of the desired compound and the impurity in a given solvent at different temperatures.[13]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for aromatic carboxylic acids include:

    • Water

    • Ethanol/Water mixtures

    • Ethyl acetate/Hexane mixtures

    • Toluene[14]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your impure sample until it completely dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and briefly heat the solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Solvent System Advantages Disadvantages
WaterInexpensive, non-toxicMay have poor solubility for some organics
Ethanol/WaterGood for moderately polar compoundsRequires optimization of the solvent ratio
Ethyl Acetate/HexaneGood for a wide range of polaritiesFlammable solvents
TolueneGood for aromatic compoundsHigher boiling point, can be difficult to remove

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid to prevent degradation?

A1: To minimize degradation, store the compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere (nitrogen or argon) can also be beneficial to prevent oxidation.

Q2: I am having trouble getting my compound to crystallize during purification. What can I do?

A2: If crystallization does not occur upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.

  • Reducing Solvent Volume: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of your compound.

  • Changing the Solvent System: If one solvent system is not working, experimenting with another is often successful.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is a viable alternative to recrystallization, especially for separating impurities with similar polarities to your compound. A silica gel column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point. The acidic nature of your compound means that adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and prevent tailing.

Experimental Workflows

HPLC Method for Purity Analysis

This method provides a general starting point for the analysis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. Optimization may be required based on your specific instrumentation and the impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 278 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Diagram of Impurity Identification Workflow

Impurity_Identification cluster_synthesis Synthesis Analysis cluster_analytical Analytical Characterization cluster_degradation Degradation Analysis start Unexpected Peak in HPLC synthesis Analyze Synthesis Pathway start->synthesis Step 1 analytical Characterize with Analytical Techniques start->analytical Step 2 degradation Perform Forced Degradation Studies start->degradation Step 3 starting_materials Unreacted Starting Materials (e.g., Phenol) synthesis->starting_materials byproducts Reaction Byproducts (e.g., Isomers) synthesis->byproducts hplc_ms HPLC-MS/MS (Molecular Weight) analytical->hplc_ms nmr NMR (¹H, ¹⁹F) (Structural Information) analytical->nmr stress Subject to Stress (Acid, Base, Heat, etc.) degradation->stress compare Compare Retention Times stress->compare identification Impurity Identified compare->identification

Caption: Workflow for identifying unknown impurities.

References

  • Al-Hourani, B., Al-Taani, B., & Al-Massaid, T. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. [Link]

  • Bălăşoiu, A. M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 482. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Drug Development and Research, 5(4), 1-12. [Link]

  • US Patent US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • US Patent US7307188B2. (2007). Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Xiong, J., et al. (2021). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Hazardous Materials, 402, 123519. [Link]

  • University of Alberta. (n.d.). Recrystallisation. [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies, 36(11), 1475-1487. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1365313. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Patel, P. N., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(3), 1-10. [Link]

  • Kumar, S., & Kumar, A. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1-6. [Link]

  • Bajaj, S., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(1), 1-10. [Link]

  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 186-190. [Link]

  • Simoben, C. V., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8925689. [Link]

  • Oxford Instruments. (n.d.). Fluorine Spectroscopy. [Link]

  • WO Patent WO2013056488A1. (2013). Phenoxyacetic acid derivative synthesis method.
  • Gauthier, J. (2020). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment (Doctoral dissertation, Queen's University). [Link]

  • Shang, M., et al. (2017). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Nature communications, 8(1), 1-7. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 548-558. [Link]

  • Barham, J. P., & König, B. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16965-16970. [Link]

  • Kowalski, P., & Oledzka, I. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(3), 423-431. [Link]

  • Kumar, A., & Devi, A. R. (2011). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 3(6), 920-924. [Link]

  • Simoben, C. V., et al. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017. [Link]

  • De la Rosa, T., et al. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 87(1), 549-561. [Link]

  • Michael, I., et al. (2013). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of hazardous materials, 262, 74-84. [Link]

  • Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

  • Fahimi, I. J., et al. (2003). Formation of Chloroacetic Acids From Soil, Humic Acid and Phenolic Moieties. Fresenius environmental bulletin, 12(7), 711-716. [Link]

  • Noctor, T. A., & Wainer, I. W. (1992). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. Journal of chromatography. A, 606(1), 93-100. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Lee, H., et al. (2018). The identification and analytical characterization of 2,2'-difluorofentanyl. Drug testing and analysis, 10(4), 658-664. [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. [Link]

  • Rogers, K. T., et al. (2019). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. The Journal of organic chemistry, 84(16), 10258-10263. [Link]

  • Henning, N. J., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Degradation of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid During Storage

Welcome to the technical support guide for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound is paramount to achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights and practical protocols to minimize degradation during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid.

Question: What are the ideal storage conditions for this compound?

Answer: Based on its chemical structure, which is analogous to known light-sensitive compounds, the ideal storage conditions are designed to protect it from the primary degradation catalysts: light, moisture, and heat.

  • Temperature: Store in a controlled environment, refrigerated at 2-8°C for long-term storage.

  • Light: The compound is presumed to be highly photosensitive. Always store in an amber or opaque, tightly sealed container to protect it from all light sources.

  • Atmosphere & Humidity: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to prevent hydrolysis of the sulfonamide group.

Question: My white powder has developed a yellow or brownish tint. What does this signify and is it still usable?

Answer: A change in color from white to yellow or brown is a strong visual indicator of chemical degradation, most likely due to photodegradation. This phenomenon is well-documented in the closely related compound, furosemide, which yellows upon exposure to light. The color change is caused by the formation of colored degradation products.

The usability of the compound depends entirely on the tolerance of your specific application for impurities. For high-precision quantitative studies or synthesis of a final drug product, the material should be re-analyzed for purity before use. For less sensitive screening applications, it may still be usable, but with the caveat that its effective concentration is lower than calculated and that impurities could cause off-target effects.

Question: How frequently should I re-test the purity of my stored compound?

Answer: We recommend a purity re-assessment for long-term stored material if you observe any visual changes or if you are returning to a project after a significant time lapse (e.g., >12 months), even if stored under ideal conditions. For routine quality control, an annual purity check via HPLC is a good laboratory practice.

Question: Is storage under an inert atmosphere absolutely necessary?

Answer: While not always mandatory for short-term storage, it is highly recommended for long-term stability. The primary benefit is the exclusion of atmospheric moisture, which can slowly hydrolyze the sulfonamide group. Secondly, it prevents oxidative degradation, which can be initiated or accelerated by light exposure. For ensuring the highest possible purity over months or years, an inert atmosphere is a critical preventative measure.

Section 2: Troubleshooting Guide: Diagnosing and Resolving Degradation

This guide provides a systematic approach to identifying and mitigating degradation when you encounter unexpected experimental results.

Problem: I am observing a loss of potency or unexpected side reactions in my experiments.

Possible Cause: The most probable cause is the degradation of your starting material, 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid, leading to a lower concentration of the active compound and the presence of reactive impurities.

Troubleshooting Workflow:

This workflow provides a logical sequence for diagnosing the issue.

G A Start: Unexpected Experimental Results B Visually Inspect Compound: Color Change? Clumping? A->B C YES: Degradation is Likely B->C Yes D NO: Proceed to Purity Check B->D No E Perform Qualitative Purity Check (e.g., TLC - Protocol 2) C->E D->E F Spots Besides Main Compound? E->F G YES: Degradation Confirmed F->G Yes H NO: Compound is Likely Pure. Investigate Other Experimental Parameters (e.g., reagents, cell lines). F->H No I Perform Quantitative Purity Check (e.g., HPLC - Protocol 3) to Quantify Impurities G->I J Order Fresh Compound. Implement Strict Storage (Protocol 1). I->J

Caption: Troubleshooting workflow for suspected compound degradation.

Scientific Explanation of Degradation Pathways:

Understanding the likely chemical transformations is key to preventing them.

  • Photodegradation: This is the most common degradation pathway for this class of molecules. UV light provides the energy to cleave the C-S bond, leading to the formation of radicals and subsequent degradation products. A primary photolytic degradation product of the analogous furosemide is 4-chloro-5-sulfamoylanthranilic acid (CSA). A similar cleavage is expected for your compound.

    G A 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid O CH2COOH F SO2NH2 B Degradation Products (Colored) A->B hν (Light)

    Caption: Simplified photodegradation pathway.

  • Hydrolysis: The sulfonamide group (-SO₂NH₂) can undergo hydrolysis, particularly if exposed to moisture in combination with acidic or basic contaminants. This reaction cleaves the sulfonamide to a sulfonic acid (-SO₃H), changing the molecule's properties and biological activity.

    G A 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid F SO2NH2 B Corresponding Sulfonic Acid A->B H₂O

    Caption: Potential hydrolysis of the sulfonamide group.

Section 3: Protocols for Ensuring Stability

This section provides actionable, step-by-step protocols for proper storage and purity assessment.

Protocol 1: Recommended Long-Term Storage Procedure
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary, opaque container (e.g., an amber desiccator cabinet or a sealed amber bag).

  • Environment: Place the secondary container in a 2-8°C refrigerator.

  • Aliquotting: If you need to use small amounts over time, it is best practice to aliquot the material upon first opening. This minimizes repeated exposure of the bulk material to atmospheric moisture and temperature fluctuations.

    • Weigh out desired quantities into smaller, amber glass vials.

    • Purge each vial with an inert gas (argon or nitrogen) for 15-20 seconds.

    • Tightly seal the vials with PTFE-lined caps.

  • Final Storage: Place the aliquotted vials back into the secondary container with a desiccant and return to the 2-8°C refrigerator. Only remove one aliquot at a time for experimental use.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a quick, qualitative check for the presence of gross impurities.

  • Materials:

    • TLC plates (e.g., Silica Gel 60 F₂₅₄)

    • Mobile Phase (Solvent System): A good starting point is a mixture of Ethyl Acetate and Hexane with a small amount of Acetic Acid (e.g., 70:30:1 v/v/v). This may require optimization.

    • TLC developing chamber

    • UV lamp (254 nm)

  • Procedure:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetone) at ~1 mg/mL.

    • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

    • Allow the spot to dry completely.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots at different Rf values indicates impurities. A streak rather than a spot can also indicate degradation.

Protocol 3: Quantitative Purity Assessment by HPLC-UV

For a definitive, quantitative assessment of purity, High-Performance Liquid Chromatography is the standard method.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient method is often most effective.

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA

  • Example Gradient:

    • Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, typically between 230-280 nm.

  • Procedure:

    • Prepare a standard solution of your compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Inject a known volume (e.g., 10 µL) onto the HPLC system.

    • Record the chromatogram.

  • Interpretation: The purity can be calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram (Area % method). The appearance of new peaks compared to a reference chromatogram of a fresh sample is a clear sign of degradation.

Parameter TLC HPLC-UV
Purpose Quick, qualitative checkQuantitative purity analysis
Sensitivity Lower (detects major impurities)High (detects trace impurities)
Output Rf value, visual spotsRetention time, peak area (%)
Use Case Routine check, reaction monitoringQuality control, stability studies

References

  • de Oliveira, M. A., & Singh, A. K. (2021). Photodegradation of Furosemide in Aqueous Medium: A Review. ACS omega, 6(39), 25155–25163. [Link]

  • Moore, D. E., & Sithipitaks, V. (1983). Photolysis of the diuretic, furosemide. Journal of Pharmaceutical and Biomedical Analysis, 1(4), 361-368. [Link]

Troubleshooting

Technical Support Center: Purification Strategies for Crude 2-(2-Fluoro-4-sulfamoylphenoxy)acetic Acid Mixtures

Welcome to the technical support center for the purification of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document offers a structured, question-and-answer approach to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purity and Impurity Profile

Question 1: What are the typical impurities found in crude 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid?

Answer: The impurity profile of crude 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is largely dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-fluoro-4-sulfamoylphenol and a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid).

  • Reaction Byproducts: These can arise from side reactions, such as the formation of isomeric products or over-alkylation. For instance, in the synthesis of furosemide, a related compound, various process-related impurities have been identified.[1][2]

  • Degradation Products: The target compound may degrade under harsh reaction or work-up conditions, such as high temperatures or extreme pH.

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present in the crude mixture.[3]

A thorough understanding of the synthetic pathway is crucial for predicting the likely impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.

Purification Strategy: A Multi-Step Approach

The purification of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid often requires a combination of techniques to achieve the desired level of purity. A general workflow is outlined below.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification (if required) Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quenching/Neutralization Crude Solid Crude Solid Aqueous Work-up->Crude Solid Precipitation/Filtration Acid-Base Extraction Acid-Base Extraction Crude Solid->Acid-Base Extraction Selective Separation Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Further Purification Column Chromatography Column Chromatography Recrystallization->Column Chromatography For high impurity levels High Purity Product High Purity Product Recrystallization->High Purity Product If purity is sufficient Column Chromatography->High Purity Product

Caption: A general workflow for the purification of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid.

Acid-Base Extraction

Question 2: How can I use acid-base extraction to purify my crude product?

Answer: Acid-base extraction is a powerful and straightforward technique for separating acidic, basic, and neutral compounds.[4][5][6] Since 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid possesses a carboxylic acid group, it can be selectively extracted.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.[7]

  • Basification: Transfer the organic solution to a separatory funnel and add a dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt.[6]

  • Separation: Shake the funnel gently to allow for the transfer of the carboxylate salt into the aqueous layer. Allow the layers to separate and drain the lower aqueous layer.

  • Back-Extraction (Optional): To remove any neutral or basic impurities that may have been carried over, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as hydrochloric acid (HCl), until the solution is acidic (test with litmus paper). This will protonate the carboxylate salt, causing the purified 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid to precipitate out of the solution.[5][6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or high solubility in the aqueous medium. Ensure the pH is sufficiently low and consider extracting the acidified aqueous layer with a fresh portion of organic solvent to recover the product.

Recrystallization

Question 3: What is the best solvent for recrystallizing 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid?

Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8][9] The choice of solvent will depend on the specific impurities present.

Solvent Selection Guide:

SolventPolarityBoiling Point (°C)Suitability
WaterHigh100Good for polar compounds, but may require a co-solvent.
EthanolMedium78Often a good choice, can be used in combination with water.
Acetic AcidMedium118Can be effective, but its high boiling point can make it difficult to remove.[10]
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Suitable for less polar impurities.

It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific crude mixture.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[11][12]

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more solvent or reheating the solution and allowing it to cool more slowly.

  • Poor Crystal Yield: If the yield is low, it could be due to using too much solvent or incomplete precipitation. The filtrate can be concentrated to obtain a second crop of crystals.[8]

Column Chromatography

Question 4: When should I consider using column chromatography, and what conditions are recommended?

Answer: Column chromatography is a more advanced purification technique that is typically employed when simpler methods like extraction and recrystallization fail to provide the desired purity.[13] It is particularly useful for separating compounds with similar polarities.

General Guidance for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. For reverse-phase chromatography, C8 or C18 columns can be used.[14]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value of approximately 0.3-0.5 on a Thin Layer Chromatography (TLC) plate is a good starting point. Common mobile phase systems for acidic compounds include mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), often with a small amount of acetic acid or formic acid to improve peak shape and reduce tailing.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective for separating complex mixtures.[14]

Troubleshooting:

  • Poor Separation: If the compounds are not separating well, you may need to adjust the mobile phase composition. Decreasing the polarity of the eluent will generally lead to better separation of polar compounds.

  • Band Broadening: Broad peaks can be caused by a variety of factors, including overloading the column, an unevenly packed column, or using an inappropriate mobile phase.[15]

  • Column Cracking: A cracked column bed can lead to poor separation. This can be caused by running the column dry or by sudden changes in solvent polarity.

Purity Analysis

Question 5: How can I confirm the purity of my final product?

Answer: The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[15][16]

  • Melting Point: A sharp and narrow melting point range is indicative of a pure compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help to identify unknown impurities.

By systematically applying these purification and analytical techniques, researchers can confidently obtain 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid of high purity, suitable for its intended downstream applications.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved February 14, 2026, from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved February 14, 2026, from [Link]

  • Furosemide Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Retrieved February 14, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 14, 2026, from [Link]

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (n.d.). Retrieved February 14, 2026, from [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). Retrieved February 14, 2026, from [Link]

  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Retrieved February 14, 2026, from [Link]

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  • Troubleshooting Guide - Phenomenex. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem. (n.d.).
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  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (n.d.). Retrieved February 14, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to Establishing a Primary Reference Standard for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for establishing a primary reference standard for 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid, a crucial step in ensuring the accuracy and reliability of analytical measurements. In the absence of a commercially available certified reference standard, the qualification of an in-house primary standard becomes a necessity, demanding a rigorous and multi-faceted analytical approach.

As a Senior Application Scientist, this guide is structured to provide not just a set of procedures, but a logical and scientifically sound rationale for the methodologies employed. We will delve into the essential analytical techniques, their underlying principles, and how they collectively contribute to a comprehensive purity assessment.

The Imperative for a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a drug substance are compared.[1][2][3] Its purity must be known with a high degree of certainty to ensure the safety and efficacy of the final drug product. When a compendial or commercial standard is unavailable, a primary reference standard must be established in-house.[1][2][4] This process involves extensive characterization to confirm its identity and assign a purity value.[1][5]

The qualification of a primary reference standard is a holistic process, integrating data from a suite of orthogonal analytical techniques. This approach ensures that all potential impurities, including organic, inorganic, residual solvents, and water content, are meticulously identified and quantified.

Workflow for In-House Primary Reference Standard Qualification

The journey from a synthesized batch of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid to a qualified primary reference standard involves a systematic workflow. The following diagram illustrates the key stages of this process.

Reference_Standard_Qualification_Workflow cluster_synthesis Material Preparation cluster_characterization Identity & Purity Assessment cluster_assignment Purity Assignment & Documentation Synthesis Synthesis & Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR, EA) Synthesis->Structural_Elucidation Chromatographic_Purity Chromatographic Purity (HPLC-UV, LC-MS) Structural_Elucidation->Chromatographic_Purity qNMR_Purity Quantitative NMR (qNMR) Chromatographic_Purity->qNMR_Purity Water_Content Water Content (Karl Fischer Titration) qNMR_Purity->Water_Content Residual_Solvents Residual Solvents (GC-HS) Water_Content->Residual_Solvents Inorganic_Impurities Inorganic Impurities (TGA/ROI, ICP-MS) Residual_Solvents->Inorganic_Impurities Mass_Balance Mass Balance Calculation Inorganic_Impurities->Mass_Balance Certificate Certificate of Analysis Mass_Balance->Certificate

Caption: Workflow for the qualification of an in-house primary reference standard.

I. Material Synthesis and Purification

The journey begins with the synthesis of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid. While detailed synthetic procedures are beyond the scope of this guide, it is crucial that the synthesis route is well-documented and controlled to minimize the formation of impurities. Following synthesis, the material must undergo rigorous purification, typically involving techniques like recrystallization or column chromatography, to achieve the highest possible purity before characterization.[1]

II. Comprehensive Characterization and Purity Determination

A multi-pronged approach is essential for the comprehensive characterization and purity assessment of the candidate reference standard. No single technique is sufficient to provide a complete picture of the material's purity.

A. Structural Elucidation and Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[6] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. ¹³C NMR complements this by providing information about the carbon skeleton. For fluorinated compounds like 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid, ¹⁹F NMR is also highly informative.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[8][9] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carboxylic acid, sulfamoyl, and ether linkages.

  • Elemental Analysis (EA): EA determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound.[11][12][13] The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

B. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for assessing the purity of organic compounds.[6] It is highly effective in separating the main component from its organic impurities.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • Objective: To determine the purity of the 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid candidate reference standard by separating it from potential organic impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The acidic buffer is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape. A gradient elution is typically employed, starting with a lower concentration of acetonitrile and gradually increasing it to elute more hydrophobic impurities.

    • Standard and Sample Preparation:

      • Accurately weigh and dissolve the candidate reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

      • Prepare a series of dilutions from the stock solution for linearity and sensitivity assessments.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

      • Mobile Phase A: 0.1% Phosphoric acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A typical gradient might start at 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: Determined by acquiring the UV spectrum of the main component (e.g., 230 nm and 275 nm).

      • Injection Volume: 10 µL

    • Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the impurities detected by HPLC.[9][14][15] By coupling the HPLC to a mass spectrometer, the molecular weights of the impurities can be determined, providing valuable clues to their structures.

C. Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance with high accuracy and precision, traceable to the International System of Units (SI) when a certified reference material is used as an internal standard.[16][17][18][19]

Experimental Protocol: ¹H-qNMR for Purity Determination

  • Objective: To determine the absolute purity of the 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid candidate reference standard using an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh a known amount of the candidate reference standard (e.g., 10 mg) and a known amount of the certified internal standard (e.g., 5 mg) into a vial.

      • Dissolve the mixture in a precise volume of the deuterated solvent.

      • Transfer the solution to an NMR tube.

    • NMR Data Acquisition:

      • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]

    • Data Processing and Analysis:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

      • Calculate the purity using the following equation:

        Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

        Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

D. Determination of Water Content

Water is a common impurity in pharmaceutical substances and must be accurately quantified.

  • Karl Fischer (KF) Titration: This is the gold standard method for determining water content.[20][21][22][23] It is a highly specific and sensitive technique that can measure water content from parts per million (ppm) to 100%. Both volumetric and coulometric KF titration can be used, with the coulometric method being more suitable for very low water content.

E. Analysis of Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis and purification processes.[24][25][26][27][28] Their levels must be controlled according to regulatory guidelines such as ICH Q3C.

  • Headspace Gas Chromatography (GC-HS): This is the most common technique for the analysis of residual solvents. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a GC system for separation and quantification.

F. Assessment of Inorganic Impurities

Inorganic impurities can be introduced from reagents, catalysts, or manufacturing equipment.

  • Thermogravimetric Analysis (TGA) / Residue on Ignition (ROI): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of non-volatile inorganic impurities (residue on ignition).

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities with very high sensitivity.[29]

III. Purity Assignment and Documentation

Once all the analytical data has been collected, the final purity of the in-house primary reference standard is assigned using a mass balance approach.

Mass Balance Calculation:

The purity is calculated by subtracting the percentages of all identified impurities from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Comparison of Purity Assessment Methods

Analytical TechniquePurposeInformation Provided
HPLC-UV Chromatographic PurityRelative amounts of organic impurities.
LC-MS Impurity IdentificationMolecular weights and structures of organic impurities.
qNMR Absolute PurityDirect measurement of the molar purity of the main component.
Karl Fischer Titration Water ContentQuantitative measurement of water.
GC-HS Residual SolventsIdentification and quantification of volatile organic impurities.
TGA/ROI Inorganic ImpuritiesAmount of non-volatile inorganic residue.
Elemental Analysis Elemental CompositionConfirmation of the empirical formula.

Certificate of Analysis (CoA)

The final step is to generate a comprehensive Certificate of Analysis for the newly qualified in-house primary reference standard. The CoA should include:

  • Identification of the material

  • Assigned purity value and the method used for its determination (mass balance)

  • Results from all the characterization tests performed

  • Storage conditions and re-test date

Conclusion

Establishing a primary reference standard for 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid is a rigorous but essential process when a commercial standard is not available. By employing a comprehensive suite of orthogonal analytical techniques, as outlined in this guide, researchers and drug development professionals can confidently qualify an in-house standard with a well-defined purity. This, in turn, ensures the accuracy and reliability of all subsequent analytical testing, ultimately contributing to the development of safe and effective pharmaceutical products.

References

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